molecular formula C22H22FNO4 B14990555 N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B14990555
M. Wt: 383.4 g/mol
InChI Key: GRMDIZQAVRLPOQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that features a fluorophenyl group, a methoxy group, and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the chromenyl core, followed by the introduction of the methoxy and methyl groups. The final steps involve the attachment of the fluorophenyl ethyl group and the formation of the propanamide linkage. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques. The scalability of the synthesis would be a key factor in its industrial application.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic processes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide include other fluorophenyl derivatives, chromenyl compounds, and methoxy-substituted molecules. Examples include:

  • N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
  • N-[2-(4-bromophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22FNO4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H22FNO4/c1-14-18-8-7-17(27-2)13-20(18)28-22(26)19(14)9-10-21(25)24-12-11-15-3-5-16(23)6-4-15/h3-8,13H,9-12H2,1-2H3,(H,24,25)

InChI Key

GRMDIZQAVRLPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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